Cyathin-B3

Description

Contextualizing Cyathin-B3 within Natural Product Chemistry

Natural product chemistry explores the diverse array of chemical compounds produced by living organisms. This compound fits into this field as a diterpenoid, a class of compounds derived from the 20-carbon precursor geranylgeranyl pyrophosphate (GGPP). mdpi.com Diterpenoids exhibit a wide range of structural complexity and biological activities, and those with the cyathane skeleton, like this compound, are particularly noted for their unusual fused-ring system. nih.govmdpi.com Cyathane diterpenoids are predominantly found in certain fungal genera, including Cyathus, Hericium, and Sarcodon. nih.govmdpi.com

Historical Perspective of Cyathane Diterpenoid Discovery

The discovery of cyathane diterpenoids dates back to the investigation of metabolites from Cyathus species. Early research into the antibiotic activity of extracts from Cyathus helenae led to the isolation and structural determination of the first members of the cyathin family in the 1970s. researchgate.netescholarship.orgusask.ca This initial work identified compounds such as Cyathin-A3 and Allothis compound, establishing the foundational knowledge of this new group of diterpenoids. researchgate.netescholarship.org Subsequent studies on various fungi expanded the known repertoire of cyathane diterpenoids, revealing their structural diversity and interesting biological properties. nih.govmdpi.comcjnmcpu.com

Structural Framework of Cyathane Diterpenoids

Cyathane diterpenoids are characterized by a distinctive tricyclic core structure.

The defining feature of the cyathane skeleton is its angularly fused 5-6-7 tricyclic ring system. nih.govmdpi.comd-nb.info This arrangement of a five-membered ring fused to a six-membered ring, which is in turn fused to a seven-membered ring, creates a rigid and complex framework. nih.govmdpi.comd-nb.info This unique ring system is a key characteristic that distinguishes cyathane diterpenoids from other classes of natural products. mdpi.com

A notable stereochemical feature of most cyathane diterpenoids is the presence of two all-carbon quaternary stereocenters located at the ring junctions. d-nb.infocaltech.edunih.gov These centers typically bear angular methyl groups. escholarship.orgcaltech.edu In many cyathane compounds, these methyl groups exhibit an anti relative stereochemical relationship. caltech.edunih.gov Another common stereochemical element is a trans fusion between the B (six-membered) and C (seven-membered) rings. escholarship.org

This compound is structurally related to other members of the cyathin family, including Cyathin-A3, Cyathin-C3, and Allothis compound. These compounds share the fundamental cyathane skeleton but differ in their oxidation patterns and the position and nature of functional groups. researchgate.net

Cyathin-A3 and Allothis compound were among the first cyathane diterpenoids to be isolated and characterized. researchgate.netescholarship.org this compound has been shown to be structurally correlated with Cyathin-A3. cdnsciencepub.comresearchgate.netnih.gov Similarly, Cyathin-C3 is correlated with Allothis compound. cdnsciencepub.comresearchgate.net Transformations between these cyathin family members have been reported, highlighting their close structural relationship. researchgate.net For instance, methods for converting Cyathin-A3 into this compound, Allothis compound, and Cyathin-C3 have been described. researchgate.netresearchgate.net Structural studies have shown that Cyathin-C3 is a 1,2-dehydro analog of this compound. cdnsciencepub.comresearchgate.net The interconversion and structural similarities among these compounds underscore their common biosynthetic origin and their position within the cyathane diterpenoid family.

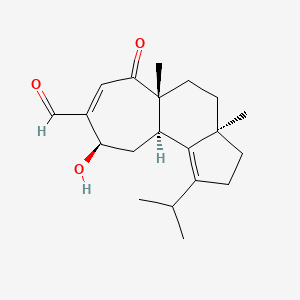

Structure

2D Structure

3D Structure

Properties

CAS No. |

51727-84-5 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3aR,5aR,9R,10aR)-9-hydroxy-3a,5a-dimethyl-6-oxo-1-propan-2-yl-3,4,5,9,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C20H28O3/c1-12(2)14-5-6-19(3)7-8-20(4)15(18(14)19)10-16(22)13(11-21)9-17(20)23/h9,11-12,15-16,22H,5-8,10H2,1-4H3/t15-,16-,19-,20-/m1/s1 |

InChI Key |

HTEKHSBJKOVLAK-XNFNUYLZSA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]3C[C@H](C(=CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O)O |

Canonical SMILES |

CC(C)C1=C2C3CC(C(=CC(=O)C3(CCC2(CC1)C)C)C=O)O |

Origin of Product |

United States |

Occurrence and Isolation of Cyathin B3

Fungal Bioprospecting for Cyathin-B3 Producers

The search for natural sources of this compound and related compounds involves the bioprospecting of fungi, with a significant focus on Basidiomycetes.

Several species within the Cyathus genus, commonly known as bird's nest fungi due to the shape of their fruiting bodies, have been identified as producers of cyathane diterpenoids, including this compound. Key species include Cyathus helenae, Cyathus africanus, Cyathus earlei, and Cyathus striatius. researchgate.netspandidos-publications.comusask.canih.govuni-freiburg.decabidigitallibrary.orgwikipedia.orgrsc.orgusu.edu

Cyathus helenae : This species was among the first from which cyathin A3 and allocyathin B3 were isolated in 1972. researchgate.netspandidos-publications.comcdnsciencepub.com Cyathin B3 and cyathin C3 were also reported as metabolites of C. helenae. researchgate.net

Cyathus africanus : This species has been shown to produce cyathin A3, allocyathin B3, and other cyathane diterpenoids. researchgate.netspandidos-publications.comusask.cacdnsciencepub.com

Cyathus earlei : Diterpenoid metabolites, including cyathins (B1174067), have been isolated from C. earlei. spandidos-publications.comusask.cawikipedia.orgdntb.gov.ua

Cyathus striatius : This species is known to produce striatin compounds, which are also diterpenoid antibiotics, although distinct from the cyathin group initially isolated from C. helenae. cdnsciencepub.comscispace.comwikipedia.org C. striatus has also been reported to produce cyathin A3, Cyathin A4, allocyathin A4, Cyathin B3, Cyathin B4, and Cyathin C5. cabidigitallibrary.org

Beyond the Cyathus genus, other Basidiomycetes have been explored for the production of cyathane analogues. These include genera such as Hericium, Sarcodon, Phellodon, Strobilurus, and Laxitextum. researchgate.netusask.canih.govuni-freiburg.decabidigitallibrary.orgrsc.orgresearchgate.netresearchgate.netnih.govsci-hub.senatureserve.orgtexasmushrooms.org

Hericium : Species like Hericium erinaceus are known producers of erinacines, which are cyathane-type diterpenoids. usask.caresearchgate.netsyjxb.com

Sarcodon : Sarcodon scabrosus has been reported to produce cyathane molecules known as sarcodonins and scabronines. caltech.eduresearchgate.netnih.gov

Strobilurus : Strobilurus tenacellus has been found to produce cyathane-type diterpenoids in liquid culture. syjxb.com

Laxitextum : Laxitextum incrustatum has been reported to produce cyathane xylosides. researchgate.netsyjxb.com

Identification of Key Fungal Species (e.g., Cyathus helenae, C. africanus, C. earlei, C. striatius)

Fermentation and Culture Conditions for this compound Production

The production of this compound and other cyathane diterpenoids from fungal sources is typically achieved through fermentation, often using liquid culture methods. researchgate.netcdnsciencepub.comusask.cacdnsciencepub.comnih.govuni-freiburg.decabidigitallibrary.orgwikipedia.orgrsc.orgresearchgate.net

Liquid culture involves growing the fungal mycelium in a liquid nutrient medium. This method is commonly used for the production of secondary metabolites like cyathins. cdnsciencepub.comusask.cacdnsciencepub.comresearchgate.netmushroom-corner.comzamnesia.comnorthspore.com Early studies on Cyathus helenae utilized static batch fermentations in chemically defined liquid media to obtain the cyathin complex. cdnsciencepub.com Optimization of liquid culture conditions is crucial for maximizing the yield of desired compounds. usask.casyjxb.com

Optimizing fermentation conditions is essential for enhancing both fungal growth and the production of this compound. This involves adjusting various parameters to create an environment conducive to high metabolite yields. usask.carsc.orgsyjxb.comscirp.org Factors such as nutrient composition and incubation period play a significant role. cdnsciencepub.comrsc.orgmdpi.com

Environmental factors significantly impact fungal growth and secondary metabolite production. For cyathin production, key factors include pH, temperature, and the availability of carbon and nitrogen sources. usask.carsc.orgsyjxb.comscirp.orgmdpi.comoregonstate.edudokumen.pubnih.govicm.edu.plnih.gov

pH : The pH of the culture medium is a critical factor influencing fungal metabolism and the production of bioactive compounds. rsc.orgscirp.orgmdpi.comnih.govicm.edu.pl For Cyathus helenae, a pH range of 4.5 to 5.5 was found to be optimal for maximum cyathin yield. dokumen.pub

Temperature : Temperature affects fungal growth rate and enzyme activity, thereby influencing metabolite production. rsc.orgusu.edumdpi.commdpi.comoregonstate.edunih.govicm.edu.plnih.govmdpi.com A temperature of 22°C was reported as optimal for cyathin production by C. helenae. dokumen.pub

Carbon/Nitrogen Sources : The type and concentration of carbon and nitrogen sources in the culture medium are crucial for fungal growth and the biosynthesis of secondary metabolites like cyathins. rsc.orgusu.eduscirp.orgmdpi.comoregonstate.edudokumen.pubicm.edu.plnih.gov Dextrose, fructose, maltose, and starch have been identified as good carbon sources for cyathin production by C. helenae. dokumen.pub Organic nitrogen sources generally support better growth, while nitrates can enhance cyathin production. dokumen.pub The concentration and ratio of carbon and nitrogen can significantly affect the yield of specific metabolites. usu.edumdpi.com

Biosynthetic Pathways of Cyathin B3

Elucidation of the Cyathane Biosynthetic Pathway

The core cyathane skeleton is constructed through a series of enzymatic transformations starting from a common diterpene precursor. escholarship.orgcdnsciencepub.comnih.gov

Role of Geranylgeranyl Pyrophosphate as Precursor

The biosynthesis of cyathane diterpenoids originates from geranylgeranyl pyrophosphate (GGPP), a universal C20 precursor for diterpenes. escholarship.orguniprot.orgcdnsciencepub.comguidetopharmacology.orgciteab.comthegoodscentscompany.com GGPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units, which are ultimately derived from acetyl-CoA via the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, depending on the organism. escholarship.orguniprot.orgmdpi.com Feeding studies using isotopically labeled acetate (B1210297) have confirmed the incorporation of these units into the cyathane structure, consistent with biosynthesis via GGPP. escholarship.orgcdnsciencepub.comnih.gov

Geranylgeranyl Pyrophosphate (GGPP)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₆O₇P₂ | PubChem nih.govuni.lu |

| PubChem CID | 447277 | PubChem guidetopharmacology.orgciteab.comnih.govuni.luctdbase.org |

| CAS Registry Number | 6699-20-3 | PubChem nih.govctdbase.org |

Cascade Cyclization and Rearrangement Mechanisms

A pivotal step in cyathane biosynthesis is the cyclization and rearrangement of GGPP catalyzed by diterpene cyclases. uniprot.orgnih.govciteab.com Based on labeling experiments, a cationic cyclization of GGPP has been proposed, leading to the formation of a bicyclic intermediate. escholarship.orgcdnsciencepub.comnih.gov This is followed by a Wagner-Meerwein migration, which expands one of the rings, and subsequent cyclization to form the characteristic tricyclic cyathane skeleton. escholarship.org This cascade of cyclization and rearrangement steps is crucial for generating the unique 5-6-7 fused-ring system of cyathanes. escholarship.orgnih.gov

Post-Cyclization Oxidative and Reductive Modifications Leading to Cyathin-B3

Following the formation of the core cyathane skeleton, a series of post-cyclization modifications, including oxidative and reductive steps, are necessary to yield specific cyathane diterpenoids like this compound. uniprot.orgthegoodscentscompany.com These modifications involve the introduction and alteration of functional groups on the tricyclic framework. For instance, hydroxylation reactions catalyzed by cytochrome P450 monooxygenases play significant roles in introducing hydroxyl groups at specific positions. uniprot.org Short-chain dehydrogenases/reductases (SDRs) are also involved in oxidation and reduction reactions, contributing to the diverse array of oxygenation patterns observed in cyathane diterpenoids. uniprot.org The precise sequence and nature of these enzymatic transformations determine the final structure of individual cyathins (B1174067), including this compound. uniprot.org

Enzymatic Machinery in this compound Biosynthesis

The biosynthesis of cyathane diterpenoids is mediated by a suite of enzymes encoded by genes often found clustered together in fungal genomes. uniprot.orgcdnsciencepub.comguidetopharmacology.orgctdbase.orgnih.gov Key enzymatic players include geranylgeranyl pyrophosphate synthase (e.g., EriE in Hericium erinaceus), which produces the GGPP precursor. uniprot.orgnih.gov Diterpene cyclases (e.g., EriG) are responsible for the initial cyclization of GGPP to form the cyathane scaffold, such as cyatha-3,12-diene. uniprot.orgnih.govuniprot.org Further functionalization of the cyathane core is carried out by various enzymes, including cytochrome P450 monooxygenases (e.g., EriA, EriC, EriI) and short-chain dehydrogenases/reductases (e.g., EriH), which introduce hydroxyl and carbonyl groups through oxidative and reductive steps. uniprot.orgnih.gov The specific combination and action of these enzymes dictate the final cyathane congener produced. uniprot.org

Genetic Engineering Approaches for Cyathane Production

Due to the often low natural abundance of cyathane diterpenoids in their native producers, genetic engineering approaches have been explored to enhance their production and facilitate the generation of novel analogs. nih.gov

Pathway Reconstitution in Heterologous Hosts (e.g., Yeast)

Reconstituting the cyathane biosynthetic pathway in heterologous hosts, such as Saccharomyces cerevisiae (yeast) or Aspergillus oryzae, has emerged as a promising strategy for producing cyathanes. guidetopharmacology.orgnih.govjst.go.jpresearchgate.net This involves introducing the genes encoding the necessary biosynthetic enzymes from the native fungal producers into the host organism. nih.govjst.go.jp Yeast, particularly strains engineered for high GGPP production, has been successfully utilized for the de novo synthesis of cyathane diterpenes. nih.govresearchgate.net By expressing the relevant diterpene cyclase and downstream modification enzymes, researchers have been able to produce specific cyathane compounds and even generate novel "non-natural" analogs through combinatorial biosynthesis strategies. nih.govresearchgate.net This approach offers a controlled and potentially scalable method for obtaining this compound and other valuable cyathane diterpenoids. nih.govresearchgate.net

Strategies for Enhanced this compound Production via Metabolic Engineering

This compound is a cyathane-type diterpenoid produced by fungi, notably species of the genus Cyathus. Diterpenoids, including the cyathanes, are biosynthesized via the isoprenoid pathway, with geranylgeranyl pyrophosphate (GGPP) serving as a key C20 precursor. Metabolic engineering offers promising strategies to enhance the production of such natural products in microbial hosts by manipulating the relevant biosynthetic pathways, regulatory mechanisms, and cellular metabolism. While specific detailed research findings solely focused on the metabolic engineering of this compound for enhanced production were not extensively found in the performed search, general principles and strategies applied to other fungal secondary metabolites and diterpenoids can be considered for their potential applicability.

One fundamental approach in metabolic engineering for enhanced production involves increasing the availability of precursors. For cyathane diterpenoids like this compound, this would entail enhancing the flux through the mevalonate or methylerythritol phosphate (MEP) pathways, which lead to the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of GGPP. Overexpression of key enzymes in these upstream pathways can potentially channel more metabolic resources towards diterpenoid synthesis.

Another critical strategy focuses on the enzymes directly involved in the cyathane biosynthetic pathway downstream of GGPP. This includes diterpene cyclases that form the characteristic cyathane skeleton and subsequent modification enzymes such as cytochrome P450 monooxygenases and α-ketoglutarate-dependent dioxygenases, which introduce structural diversity through reactions like hydroxylation, oxidation, and cyclization. Engineering these enzymes for improved activity, altered substrate specificity, or increased expression levels can directly impact the yield of the target compound. Furthermore, identifying and overcoming rate-limiting steps within the pathway is crucial.

Manipulation of regulatory elements, such as promoters and transcription factors that control the expression of genes in the biosynthetic cluster, can also lead to enhanced production. Utilizing strong or inducible promoters to drive the expression of pathway genes can increase enzyme levels and pathway flux. Conversely, disrupting genes encoding negative regulators can alleviate bottlenecks.

Host strain selection and engineering are also vital. While Cyathus species are natural producers, exploring heterologous hosts like Saccharomyces cerevisiae or Aspergillus species for reconstructing and optimizing the cyathane biosynthetic pathway is an active area in metabolic engineering of natural products. Engineering heterologous hosts can offer advantages such as faster growth rates, established genetic tools, and simpler fermentation processes. Studies have demonstrated the successful reconstitution of biosynthetic pathways for other cyathane-type diterpenes in engineered Saccharomyces cerevisiae.

Optimizing fermentation conditions in conjunction with metabolic engineering can further boost yields. Factors such as media composition, temperature, and aeration can significantly influence the productivity of engineered strains. For instance, optimization of fermentation conditions for Cyathin A3, another cyathane diterpenoid, resulted in a sixfold increase in yield, highlighting the importance of process parameters alongside genetic modifications.

While specific data tables detailing the fold increase in this compound production through defined metabolic engineering strategies were not found in the literature searched, studies on other fungal secondary metabolites illustrate the potential of these approaches. For example, metabolic engineering strategies have successfully increased the production of compounds like lipids and other fungal metabolites in various microbial hosts.

Chemical Synthesis and Derivatization of Cyathin B3 and Analogues

Total Synthesis Strategies for Cyathin-B3 and Related Cyathanes

Total synthesis approaches to this compound and its analogues often involve convergent or linear strategies aimed at assembling the tricyclic framework and appending the requisite side chains and functional groups. The synthesis of allocyathin B3, a closely related cyathane, has been reported, providing insights into the challenges and methodologies employed for this class of compounds. researchgate.netacs.orgacs.orgcdnsciencepub.comcdnsciencepub.com

Construction of the Tricyclic Core

The construction of the 5-6-7 fused tricyclic core is a pivotal step in the total synthesis of cyathins (B1174067). Various strategies have been developed to address the challenges associated with forming these rings and establishing the correct stereochemical relationships, particularly the trans 6-7 ring fusion common to most cyathins, including this compound. acs.orgnih.gov

Diels-Alder reactions, a powerful tool for forming six-membered rings, have been explored in the context of cyathin synthesis. This [4+2] cycloaddition involves the reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. organic-chemistry.orgsigmaaldrich.comcureffi.orgwikipedia.org Enantioselective variants of the Diels-Alder reaction have been employed to establish the stereochemistry early in the synthesis. For instance, an enantioselective Diels-Alder reaction between a substituted benzoquinone and a diene has been utilized in the synthesis of (-)-cyathin A3, which can be transformed into other cyathins, including this compound. nih.gov

Radical cyclization reactions have proven effective in constructing rings within the cyathane framework and introducing specific functional groups. In the synthesis of allocyathin B3, a radical cyclization of a methyl propargyl acetal (B89532) of an α-bromo ketone was employed to introduce the isopropyl group, which is part of the tricyclic core structure. researchgate.netacs.orgacs.orgcdnsciencepub.comcdnsciencepub.comdntb.gov.ua This methodology allows for the formation of carbon-carbon bonds under relatively mild conditions and can be a key step in assembling the complex skeleton.

Annulation strategies, which involve the construction of a new ring onto an existing cyclic system, have been applied to the synthesis of the cyathin core. Approaches utilizing Brook rearrangement-mediated [3+4] annulation have been reported for the synthesis of the tricyclic core of cyathins. researchgate.net

Ring-closing metathesis (RCM) is another powerful method used for the formation of cyclic alkenes. organic-chemistry.orgwikipedia.orgyoutube.com RCM has been employed in the synthesis of cyathane diterpenoids to construct the seven-membered ring. nih.govcaltech.eduresearchgate.net This metal-catalyzed reaction can be effective in forming rings of various sizes and is often tolerant of different functional groups. wikipedia.org

Achieving control over stereochemistry is paramount in the synthesis of natural products like this compound, which possess multiple chiral centers and a specific trans 6-7 ring fusion. acs.orgnih.govescholarship.org Stereoselective and enantioselective strategies are crucial for obtaining the desired isomer. Methods such as enantioselective Diels-Alder reactions nih.gov, stereocontrolled cyclizations (including radical and Heck cyclizations) acs.orgnih.govdntb.gov.uaresearchgate.netusask.ca, and strategies involving chiral building blocks and catalysts have been developed to address the stereochemical challenges in cyathin synthesis. researchgate.netescholarship.org For example, an enantioselective synthesis of the tricyclic core of cyathin has been achieved through intramolecular Heck cyclization. acs.org

Here is a summary of some key strategies for tricyclic core construction:

| Strategy | Key Reaction(s) | Application in Cyathin Synthesis | References |

| Diels-Alder Cycloaddition | [4+2] cycloaddition | Formation of six-membered rings, enantioselective variants used. | organic-chemistry.orgnih.govcaltech.eduusask.ca |

| Radical Cyclization | Formation of C-C bonds via radical intermediates | Introduction of isopropyl group, ring formation. | researchgate.netacs.orgacs.orgcdnsciencepub.comcdnsciencepub.comdntb.gov.uaresearchgate.netusask.ca |

| Annulation | Building a ring onto an existing system | Construction of the tricyclic core, e.g., [3+4] annulation. | researchgate.net |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis | Formation of the seven-membered ring. | nih.govorganic-chemistry.orgwikipedia.orgcaltech.eduresearchgate.net |

| Intramolecular Heck Cyclization | Palladium-catalyzed cyclization | Enantioselective synthesis of the tricyclic core. | acs.org |

Annulation and Ring-Closing Metathesis Approaches

Functional Group Introduction and Manipulation

Beyond constructing the core skeleton, the total synthesis of this compound requires the introduction and manipulation of various functional groups, including hydroxyl groups, carbonyls, and the isopropyl and hydroxymethyl substituents. researchgate.netacs.orgacs.orgcdnsciencepub.comcdnsciencepub.com Strategies for functional group introduction and manipulation include palladium-catalyzed carbonylation to generate the hydroxymethyl group researchgate.netacs.orgacs.orgcdnsciencepub.comcdnsciencepub.comdntb.gov.uacaltech.edu, oxidation state modifications, and protecting group chemistry. caltech.edu These transformations are essential for arriving at the final natural product structure from advanced synthetic intermediates. researchgate.netacs.orgacs.orgcdnsciencepub.comcdnsciencepub.com

Convergent and Linear Synthetic Routes

While specific detailed total synthetic routes solely focused on this compound are not extensively documented in the provided information, significant efforts have been directed towards the total synthesis of related cyathane diterpenoids, such as allocyathin B3 and cyathin A3, which share the core cyathane scaffold. ontosight.airesearchgate.net These syntheses often involve the construction of the characteristic 5-6-7 tricyclic ring system. Strategies employed in the synthesis of the cyathane core and related analogues utilize various key reactions, including Diels-Alder cycloadditions, radical cyclizations, and ring-closing metathesis, among others. ontosight.ai The development of efficient routes to the cyathane core is crucial for accessing various members of this family. researchgate.net

Semi-Synthesis and Chemical Transformations of this compound Precursors and Intermediates

Semi-synthesis involves using naturally occurring compounds as starting materials or intermediates for the synthesis of more complex or modified structures. This approach leverages the ability of biological systems to produce complex chiral molecules, which are then elaborated using synthetic chemistry. cdnsciencepub.com

Cyathin B3 has been correlated with other cyathane diterpenoids, such as cyathin A3 and allocyathin B3, through chemical transformations. chemspider.com For instance, chemical methods have been used to transform cyathin A3 into cyathin B3, allocyathin B3, and cyathin C3. Allocyathin B3 and cyathin A3 have also been correlated by hydrogenation to a common product and by transformation of each to a specific aldehyde intermediate. chemspider.com These correlations demonstrate the feasibility of interconverting different cyathin structures through chemical means, highlighting the role of chemical transformations in exploring the relationships and potential accessibility of various cyathane family members from natural sources.

Design and Synthesis of this compound Derivatives and Analogues

The diverse biological activities observed within the cyathane family, including antibiotic, anti-inflammatory, antitumor, and neurotrophic properties, have driven interest in the design and synthesis of derivatives and analogues. ontosight.airesearchgate.net The modification of natural product structures is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially improve biological profiles.

Structure-Activity Relationship Guided Modifications

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect biological activity. By systematically modifying different parts of a molecule and testing the biological effects, researchers can identify key functional groups and structural features responsible for activity. This information guides the design of new derivatives with potentially enhanced potency, selectivity, or other desired properties. While specific detailed SAR studies focused solely on this compound are not provided, the principle of SAR is highly relevant to the study of cyathane diterpenoids due to their varied biological profiles. Modifications to the cyathane core and its substituents can lead to significant changes in activity. ontosight.airesearchgate.net The synthesis of derivatives allows for the exploration of these relationships.

Exploration of Novel Cyathane Scaffolds

The cyathane family encompasses a wide array of structures with variations in oxidation state, unsaturation, and substitution patterns around the core [5-6-7] tricyclic skeleton. ontosight.aichemspider.com Exploring novel cyathane scaffolds involves synthesizing compounds that possess the characteristic ring system but with different arrangements of functional groups or modified ring structures. This can involve accessing less common or unprecedented skeletal variations within the cyathane class. Synthetic efforts towards various cyathane analogues, including those with different oxygenation patterns or ring fusions (though the trans-B-C fusion is common), contribute to understanding the structural requirements for biological activity and expanding the chemical space of cyathane-like molecules. ontosight.aichemspider.comresearchgate.net The synthesis of novel scaffolds allows for the discovery of compounds with potentially new or improved biological activities.

Advanced Analytical Methodologies for Cyathin B3 Research

Spectroscopic Characterization of Cyathin-B3 and Its Metabolites

Spectroscopic methods play a central role in deciphering the molecular architecture of this compound and related cyathane diterpenoids.

Nuclear Magnetic Resonance Spectroscopy (1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, is a fundamental technique for the structural elucidation of this compound. Analysis of 1H NMR spectra provides information on the types of protons present, their chemical environments, and their connectivity through spin-spin coupling cdnsciencepub.comawi.deresearchgate.netnih.govscispace.commit.eduruppweb.org. Key signals in the 1H NMR spectrum of this compound, such as those corresponding to aldehyde protons and methyl groups, are indicative of specific functional groups and structural features cdnsciencepub.com.

Carbon-13 NMR spectroscopy complements 1H NMR by revealing the carbon skeleton of the molecule and the chemical environment of each carbon atom awi.deresearchgate.netscispace.com. The combination of 1H and 13C NMR data, often supported by two-dimensional NMR experiments like COSY, HSQC, HMBC, and NOESY, allows for the complete assignment of signals and the determination of the planar structure of this compound researchgate.netscispace.com. NOESY experiments are particularly useful for determining the relative stereochemistry by identifying protons that are spatially close to each other researchgate.netscispace.com.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, MALDI MS Imaging)

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and its metabolites cdnsciencepub.commit.edudntb.gov.ua. High-Resolution Mass Spectrometry (HRMS), such as HRESIMS, provides accurate mass measurements that allow for the determination of the precise molecular formula nih.govchem-soc.si. For instance, HRMS data for Cyathin B3 has been reported, confirming its molecular formula cdnsciencepub.com.

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar compounds like many natural products awi.de. MS fragmentation patterns can also provide valuable information about the substructures within the this compound molecule cdnsciencepub.com.

MALDI MS imaging is an advanced technique that can be applied to visualize the spatial distribution of metabolites, including potentially this compound, within fungal colonies or tissues usask.caresearchgate.netwaters.com. This provides insights into where the compound is produced or accumulated. MALDI-HRMS combines the spatial resolution of MALDI imaging with the accurate mass measurements of HRMS, enabling precise identification and localization of compounds in complex biological samples aurora-universities.eu.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study the stereochemistry of chiral molecules like this compound mit.eduruppweb.orgdntb.gov.ualibretexts.orgmgcub.ac.in. CD measures the differential absorption of left and right circularly polarized light by an optically active substance, while ORD measures the change in optical rotation as a function of wavelength mgcub.ac.inpg.edu.pl. These techniques provide information about the presence of chiral centers and can be used to determine the absolute configuration, often by comparing experimental spectra with those of known compounds or calculated spectra mit.edudntb.gov.uachem-soc.si.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds researchgate.netscispace.commit.educhem-soc.siresearchgate.net. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, researchers can determine the precise positions of atoms in the molecule researchgate.net. The phenomenon of anomalous scattering allows for the determination of absolute configuration, even for molecules containing only light atoms like carbon, hydrogen, and oxygen, provided high-quality crystals are obtained mit.eduresearchgate.net. X-ray crystallography has been used to establish the absolute configuration of cyathane diterpenoids, including related compounds, which can aid in confirming the absolute configuration of this compound researchgate.netscispace.com.

Chromatographic Separation Techniques for this compound Isolation and Analysis

Chromatographic techniques are indispensable for the isolation and purification of this compound from the complex mixtures produced by fungal cultures dntb.gov.ua. Initial isolation often involves column chromatography using stationary phases like silica (B1680970) gel cdnsciencepub.comfractioncollector.info. Different solvent systems are employed to elute compounds based on their polarity cdnsciencepub.comfractioncollector.infomdpi.com. Techniques such as thin-layer chromatography (TLC) are used for monitoring separation efficiency and for small-scale purification cdnsciencepub.comfractioncollector.info. Preparative chromatography, including techniques like preparative TLC or preparative HPLC, can be used to obtain sufficient quantities of pure this compound for detailed spectroscopic analysis cdnsciencepub.comfractioncollector.info. High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative separation of cyathane diterpenoids, offering high resolution and sensitivity fractioncollector.infomdpi.com.

Metabolomic Profiling in Fungal Systems for this compound Discovery

Metabolomic profiling is a comprehensive approach used to identify and quantify the complete set of metabolites present in a biological system, such as a fungal culture mdpi.comacademicjournals.orgmdpi.comfrontiersin.org. This approach is valuable for discovering new metabolites, understanding metabolic pathways, and studying the effects of environmental changes or genetic modifications on metabolite production mdpi.com.

Targeted and Untargeted Metabolomics Approaches

Metabolomics, the comprehensive study of all metabolites in a biological system, offers powerful approaches for investigating compounds like this compound. These approaches can be broadly categorized into targeted and untargeted metabolomics.

Targeted metabolomics focuses on the identification and quantification of a predefined set of metabolites. This approach is particularly useful when specific compounds or pathways are of interest. For this compound research, targeted methods could be employed to precisely quantify this compound levels in different fungal strains, growth conditions, or across various stages of development. Early studies on cyathins (B1174067) utilized analytical techniques such as thin-layer chromatography (TLC) and preparative thin-layer chromatography (p.t.l.c.) with detection methods like UV absorption and heat charring cdnsciencepub.com. High-resolution mass spectrometry (MS) has been a crucial tool for determining the molecular formulas of cyathin-series compounds cdnsciencepub.com. Modern targeted metabolomics leverages advanced mass spectrometry techniques coupled with chromatography (e.g., HPLC-MS) to achieve high sensitivity and selectivity for the detection and quantification of target analytes. The use of isotopically labeled internal standards enhances the accuracy and reliability of quantitative analysis.

Untargeted metabolomics, in contrast, aims to capture as many small molecules as possible within a biological sample without pre-selection nautilus.bio. This comprehensive approach is invaluable for discovering novel metabolites, identifying unexpected metabolic changes, and gaining a holistic view of the metabolic state of an organism nautilus.bio. In the context of this compound research, untargeted metabolomics can be applied to explore the full spectrum of metabolites produced by Cyathus helenae or related Cyathus species. This can lead to the discovery of new cyathane diterpenes or related compounds that may be present at low concentrations or have not been previously characterized. Untargeted approaches typically involve techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) isaaa.orgsomalogic.com. Data processing and analysis in untargeted metabolomics involve sophisticated bioinformatics tools for peak detection, alignment, and metabolite annotation, often utilizing molecular networking and databases nih.gov.

The application of both targeted and untargeted metabolomics can provide a more complete understanding of this compound production and its metabolic context. Targeted methods can precisely measure known cyathins, while untargeted approaches can reveal novel related compounds and metabolic pathways influenced by or involved in this compound biosynthesis.

Integration with Proteomics and Genomics for Biosynthesis Studies

Understanding the biosynthesis of complex natural products like this compound requires an integrated approach that goes beyond analyzing the metabolites alone. The integration of metabolomics with proteomics and genomics provides a powerful framework for elucidating the enzymatic machinery and genetic regulation underlying biosynthetic pathways.

Genomics provides the complete genetic blueprint of an organism, including the genes encoding the enzymes involved in metabolic pathways. For cyathane diterpenes, the biosynthesis is known to originate from geranylgeranyl pyrophosphate researchgate.net. Genomic analysis of Cyathus helenae or related species can help identify gene clusters that are likely involved in the biosynthesis of cyathins. Techniques like genome mining can be employed to search for genes encoding enzymes such as diterpene cyclases and modifying enzymes (e.g., oxygenases, transferases) that catalyze the steps from primary precursors to the final cyathane structures. Studies on related Cyathus species have utilized genome mining to identify biosynthetic gene clusters for cyathane diterpenes researchgate.net.

Proteomics focuses on the comprehensive study of proteins expressed by an organism nautilus.bio. Proteins are the functional molecules that carry out the enzymatic reactions in biosynthetic pathways. By analyzing the proteome of Cyathus helenae under conditions favorable for this compound production, researchers can identify the specific enzymes that are expressed and potentially involved in its biosynthesis. Advanced mass spectrometry-based proteomics techniques allow for the identification and quantification of thousands of proteins in a sample.

Integrating data from metabolomics, genomics, and proteomics provides a systems-level view of this compound biosynthesis. For example, genomic data can predict potential biosynthetic genes, proteomics can confirm the expression of the corresponding enzymes, and metabolomics can identify the intermediates and final products of the pathway. By correlating changes in gene expression, protein abundance, and metabolite levels under different conditions, researchers can pinpoint the key enzymes and regulatory elements involved in this compound production. This integrated approach has been successfully applied to elucidate biosynthetic pathways for other natural products and can be highly effective for studying the complex biosynthesis of cyathane diterpenes. For instance, reconstituting biosynthetic pathways in heterologous hosts like yeast, guided by genomic and proteomic data, has proven valuable for studying cyathane diterpene production.

The combination of these 'omics' technologies allows for a more complete understanding of how the genetic information translates into the production of specific metabolites like this compound, paving the way for potential metabolic engineering efforts to optimize its production or generate novel analogs.

Biological Activity and Molecular Mechanisms of Cyathin B3 and Cyathane Diterpenoids

Neurotrophic Activities and Mechanisms

Cyathane diterpenoids, including those structurally related to Cyathin-B3, have demonstrated neurotrophic properties, suggesting potential therapeutic applications in neurological disorders. usask.caresearchgate.netresearchgate.netnih.gov

Induction of Nerve Growth Factor (NGF) Synthesis

Several fungal metabolites structurally similar to cyathins (B1174067) have been identified as potent inducers of nerve growth factor (NGF) synthesis. usask.cascispace.com NGF is a crucial neurotrophic factor involved in the survival, growth, and differentiation of neurons. researchgate.netfrontiersin.org The ability of cyathane diterpenoids to stimulate NGF biosynthesis highlights their potential role in supporting neuronal health and regeneration. usask.caresearchgate.net For instance, compounds like erinacines and scabronines, which are related cyathane diterpenoids, have shown significant activity in stimulating NGF synthesis. usask.ca

Promotion of Neurite Outgrowth in Cellular Models

Studies using cellular models, such as rat pheochromocytoma (PC12) cells and hybrid neuronal cells (NG108-15), have shown that certain cyathane diterpenoids can promote neurite outgrowth. researchgate.netresearchgate.net Neurite outgrowth is a critical process in neuronal development and regeneration, involving the extension of axons and dendrites. mdbneuro.comnih.gov Specific cyathane diterpenoids, including sarcodonins G and A, have demonstrated significant neurite outgrowth-promoting activity in PC12 cells. researchgate.net These findings suggest that cyathane diterpenoids may influence the cellular processes necessary for neuronal plasticity and repair.

Underlying Molecular Pathways (e.g., MAPK, NF-κB Signal Transduction)

The neurotrophic effects of cyathane diterpenoids are associated with their influence on key intracellular signaling pathways. The MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) pathways are central to various cellular processes, including cell survival, differentiation, and inflammation. nih.govnih.govnih.govnih.govmdpi.com Neurotrophic factors like NGF activate intracellular signaling cascades, including the MAPK pathway, which is involved in promoting cell survival and neurite outgrowth. researchgate.netfrontiersin.org While the direct molecular mechanisms of this compound on these pathways in the context of neurotrophicity require further specific investigation, related cyathane diterpenoids have been shown to influence MAPK signaling. researchgate.netspandidos-publications.com The NF-κB pathway also plays a role in neural development and the response to neuronal insult, exhibiting both neuroprotective and detrimental functions depending on the context. nih.gov

Anti-inflammatory Properties and Cellular Targets

Cyathane diterpenoids have also been reported to possess anti-inflammatory activities. researchgate.netresearchgate.netnih.gov

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Tumor Necrosis Factor-alpha)

Certain cyathane diterpenoids can modulate the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.netspandidos-publications.complos.orgmdpi.comscirp.orgjrespharm.comnih.gov Excessive production of NO, often associated with the induction of inducible nitric oxide synthase (iNOS), contributes to inflammatory processes. researchgate.netnih.govspandidos-publications.complos.org TNF-α is a key pro-inflammatory cytokine. nih.govplos.orgmdpi.comscirp.org Studies on 11-O-acetylcyathatriol, another cyathane diterpenoid, have shown that it can significantly inhibit the overproduction of NO and the release of interleukin-6 (IL-6) in activated macrophages. researchgate.netspandidos-publications.com However, it showed no significant inhibition of TNF-α release in the same study. researchgate.netspandidos-publications.com This suggests a selective modulation of inflammatory mediators by different cyathane diterpenoids.

Data Table: Modulation of Inflammatory Mediators by 11-O-acetylcyathatriol in LPS-activated RAW 264.7 macrophages researchgate.netspandidos-publications.com

| Inflammatory Mediator | Effect of 11-O-acetylcyathatriol |

| Nitric Oxide (NO) | Significantly inhibited |

| Interleukin-6 (IL-6) | Markedly inhibited |

| Tumor Necrosis Factor-alpha (TNF-α) | No significant inhibition |

| iNOS protein expression | Downregulated |

| COX-2 protein expression | Downregulated |

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of cyathane diterpenoids are often mediated through the inhibition of key signaling pathways, including NF-κB and MAPK pathways. cdnsciencepub.comcdnsciencepub.comresearchgate.netscispace.comnih.govmdpi.comspandidos-publications.commdpi.comscienceopen.comrsc.orgmdpi.com The NF-κB pathway is a central regulator of inflammatory gene expression, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2. nih.govnih.govmdpi.comscienceopen.com The MAPK pathways (ERK1/2, JNK, and p38) also play crucial roles in the inflammatory response. nih.govspandidos-publications.comscienceopen.comrsc.orgmdpi.com Research on 11-O-acetylcyathatriol indicates that its anti-inflammatory effect may be associated with the inhibition of the MAPK/p38 transduction pathway. researchgate.netspandidos-publications.com Specifically, it was observed to markedly inhibit the phosphorylation of the p38 protein induced by LPS. spandidos-publications.com While it showed weak inhibition on the phosphorylation of ERK1/2 and JNK proteins, it did not significantly inhibit the degradation of the IκB-α protein, which is typically required for NF-κB activation. spandidos-publications.com This suggests that the anti-inflammatory mechanism of 11-O-acetylcyathatriol primarily involves the MAPK/p38 pathway rather than the NF-κB pathway in this specific context. researchgate.netspandidos-publications.com

Data Table: Effect of 11-O-acetylcyathatriol on MAPK and NF-κB Pathways in LPS-activated RAW 264.7 macrophages spandidos-publications.com

| Signaling Molecule | Effect of 11-O-acetylcyathatriol on Phosphorylation/Degradation |

| p38 MAPK | Markedly inhibited phosphorylation |

| ERK1/2 MAPK | Weakly inhibited phosphorylation |

| JNK MAPK | Weakly inhibited phosphorylation |

| IκB-α | No significant inhibition of degradation |

Potential Interaction with Inducible Nitric Oxide Synthase (iNOS) Protein

Some cyathane diterpenoids have shown potential interactions with inducible nitric oxide synthase (iNOS). For instance, allocyathin B2, a cyathane diterpenoid, has been shown in molecular docking studies to generate interactions with the iNOS protein researchgate.net. This interaction is relevant to anti-inflammatory activity, as iNOS is involved in the production of nitric oxide (NO), a key mediator in inflammatory processes plos.orgcardiologyres.org. Other cyathane diterpenoids, such as cyathin W and cyathin T, have demonstrated moderate inhibition against nitric oxide production in lipopolysaccharide-activated macrophages researchgate.net. These compounds exhibited IC50 values of 80.07 µM for cyathin W and 88.87 µM for cyathin T in this context researchgate.net.

Antimicrobial and Antibiotic Efficacy

Cyathane diterpenoids, including this compound, are recognized for their antimicrobial properties mdpi.comnih.gov.

Cyathane diterpenoids display antimicrobial activity against a range of microbial pathogens mdpi.comnih.gov. While specific detailed activity spectrum data for this compound against a broad panel of bacteria and actinomycetes were not extensively detailed in the provided search results, the class of compounds is generally reported to possess such activity mdpi.comnih.gov. Studies on other natural products and actinomycetes highlight the evaluation of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as actinomycetes researchgate.netnih.govresearchgate.netscielo.brsajs.co.za. Actinomycetes themselves are known producers of a vast array of antibiotics effective against various bacteria researchgate.netnih.govresearchgate.netscielo.brsajs.co.za.

A significant area of research for cyathane diterpenoids is their activity against Methicillin-Resistant Staphylococcus aureus (MRSA) researchgate.netmdpi.comnih.gov. MRSA is a significant global health concern due to its resistance to many common antibiotics phytopharmajournal.comkoreascience.kr. The cyathane diterpenoid class is noted for its anti-MRSA properties researchgate.netmdpi.comnih.gov. While direct experimental data for this compound's anti-MRSA activity was not explicitly found in the provided snippets, the classification of cyathane diterpenoids as anti-MRSA agents suggests that this compound may also possess this activity. Research on other natural products demonstrates various levels of anti-MRSA activity, often measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values phytopharmajournal.comkoreascience.krplos.orgmdpi.commdpi.com.

Activity Spectrum Against Microbial Pathogens (e.g., Gram-positive, Gram-negative Bacteria, Actinomycetes)

Cytotoxic Effects on Cellular Models

Cyathane diterpenoids, including this compound, have been investigated for their cytotoxic effects on various cellular models, particularly transformed cell lines mdpi.comnih.gov.

Cyathane diterpenoids are known to exhibit anti-proliferative activity in transformed cell lines researchgate.netmdpi.comnih.gov. This indicates their potential in inhibiting the growth of cancer cells. Studies on other compounds demonstrate the evaluation of cytotoxic activity against various human cancer cell lines using methods like the MTT assay, reporting IC50 values to quantify their potency nih.govinnovareacademics.injapsonline.com. For example, one study reported IC50 values for ursolic acid against different cancer cell lines, including A549, HeLa, HepG2, and SH-SY5Y, ranging from 6.9 to 104.2 µM nih.gov. Another study on novel indazole analogues of curcumin (B1669340) reported IC50 values against MCF-7, HeLa, and WiDr cell lines japsonline.com. While specific IC50 values for this compound against a panel of transformed cell lines were not detailed in the provided search results, the class of cyathane diterpenoids is generally recognized for this activity researchgate.netmdpi.comnih.gov.

Investigating the mechanisms behind the cytotoxic effects of compounds like this compound is crucial for understanding their potential therapeutic applications. Mechanistic studies on the antiproliferative activity of other compounds have explored various pathways, including induction of apoptosis, cell cycle arrest, and interference with cellular processes mdpi.comnih.govnih.gov. For instance, some compounds have been shown to induce apoptosis through pathways involving caspase activation nih.gov. Others have been found to cause cell cycle arrest in specific phases, such as the G1 phase, with a concomitant reduction in other phases like G2/M and S nih.gov. Inhibition of enzymes like topoisomerase IIα and interaction with DNA are also investigated mechanisms of antiproliferative activity mdpi.com. While specific detailed mechanistic investigations for this compound were not found in the provided search results, research on related cyathane diterpenoids, such as erinacine A and cyathins Q and R, suggests that some cyathanes can trigger cancer cell death dependent on the production of reactive oxygen species (ROS) and activate signaling pathways to induce apoptosis and autophagy nih.gov.

Antiproliferative Activity in Transformed Cell Lines

Receptor Interactions and Signaling Modulation

Cyathane diterpenoids, including this compound as a member of this class, have been investigated for their interactions with various biological targets, leading to modulation of cellular signaling pathways.

Kappa-Opioid Receptor Agonism

Cyathane diterpenoids are known to exhibit agonistic activity towards the kappa-opioid receptor (KOR). juit.ac.injuit.ac.indrugfuture.comresearchgate.net The kappa-opioid receptor is a G protein-coupled receptor coupled to the Gi/G0 protein, and its activation can modulate the release of various neurochemicals. researchgate.net While KOR agonists are recognized for their potent analgesic effects, their clinical utility has been limited by associated side effects such as dysphoria, aversion, and sedation. researchgate.netcdnsciencepub.comnist.gov Erinacine E, another cyathane diterpenoid, has been identified as a potent kappa-opioid receptor binding inhibitor, acting as an agonist. researchgate.net This activity is a notable characteristic of the cyathane diterpenoid class.

Regulation of Intracellular Calcium Signaling

Intracellular calcium signaling is a fundamental process critical for numerous neuronal functions, including synaptic transmission and plasticity. Calcium homeostasis plays a pivotal role in cellular signaling and the regulation of the immune system. While research on cyathane diterpenoids has indicated their influence on processes such as nerve growth factor (NGF) synthesis and neurite outgrowth, which are biological activities potentially involving calcium signaling pathways, specific detailed research findings on the direct regulation of intracellular calcium signaling by this compound were not available in the consulted literature. juit.ac.inresearchgate.net However, the broader class of cyathane diterpenoids is associated with neuroprotective effects and the modulation of neuronal processes where calcium signaling is a key component. Some studies on related compounds suggest links between neurotrophic effects and the activation of pathways that can be calcium-dependent, such as protein kinase C activation.

Future Directions and Research Perspectives on Cyathin B3

Untapped Biosynthetic Potential and Novel Cyathane Discovery

The biosynthesis of cyathane diterpenoids originates from the isoprenoid pathway, involving the cyclization and rearrangement of geranylgeranyl pyrophosphate. researchgate.netcdnsciencepub.comnih.govcdnsciencepub.com Studies using isotopic labeling have provided insights into this process for certain cyathins (B1174067), such as 11-O-acetylcyathatriol. cdnsciencepub.comcdnsciencepub.com Despite this progress, the full biosynthetic pathways for many cyathane family members, including Cyathin-B3, are not yet completely elucidated. Understanding the enzymatic machinery and genetic regulation involved in the formation of the intricate cyathane skeleton and its diverse oxygenation and unsaturation patterns is crucial. escholarship.orgresearchgate.net

Future research should focus on identifying and characterizing the specific enzymes, particularly diterpene cyclases, responsible for the initial cyclization events and subsequent tailoring enzymes that introduce the various functional groups. syjxb.com Genome mining of cyathane-producing fungi can reveal gene clusters associated with their biosynthesis, providing targets for functional studies. researchgate.netmdpi.com Furthermore, exploring diverse and underexplored fungal species, including those from various ecological niches, holds potential for the discovery of novel cyathane structures with potentially new biological activities. researchgate.netmdpi.comacs.org Reconstitution of biosynthetic pathways in heterologous hosts like yeast has shown promise in generating known and even "non-natural" cyathane analogues, highlighting a powerful approach for exploring the biosynthetic potential and creating structural diversity. researchgate.netnih.gov

Advancements in Synthetic Methodologies for this compound Analogues

Future advancements in synthetic methodologies are essential for providing more efficient and versatile routes to this compound and its analogues. Research is needed to develop streamlined strategies that allow for the convergent assembly of the core structure and the stereoselective installation of functional groups. escholarship.orgresearchgate.netnih.gov Exploring novel catalytic reactions, such as asymmetric catalysis, and innovative synthetic strategies, like cascade reactions and C-H functionalization, could significantly reduce the number of steps and improve yields. nih.govacs.org The development of general synthetic approaches that can be readily adapted to produce a variety of cyathane structures is a key objective to facilitate structure-activity relationship (SAR) studies and the exploration of new therapeutic leads. escholarship.orgresearchgate.netacs.orgcdnsciencepub.comacs.org

Deepening Understanding of Molecular Mechanisms of Action

Cyathane diterpenoids exhibit a range of biological activities, including the notable ability to stimulate nerve growth factor (NGF) synthesis and promote neurite outgrowth, suggesting potential in treating neurodegenerative disorders. escholarship.orgresearchgate.netresearchgate.netresearchgate.netd-nb.info Some cyathanes also show anti-inflammatory and antimicrobial effects. escholarship.orgresearchgate.netresearchgate.netresearchgate.net However, the precise molecular mechanisms underlying these activities, particularly for this compound, are not fully understood.

Future research should aim to identify the specific protein targets and signaling pathways modulated by this compound. Techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling can be employed to isolate and identify direct binding partners. nih.gov Further cellular and biochemical studies are needed to delineate the downstream effects of this compound binding, including changes in gene expression, protein phosphorylation, and cellular signaling cascades. nih.gov Understanding the detailed molecular interactions will provide a rational basis for the design and synthesis of more potent and selective analogues with improved therapeutic profiles. Structure-activity relationship studies, guided by a deeper understanding of the molecular targets, will be crucial in this endeavor. nih.gov

Strategies for Sustainable and Scalable Production of this compound

The isolation of cyathane diterpenoids from their natural fungal sources can be challenging due to typically low production yields and the slow growth rates of some producing species. d-nb.infooup.com This limits the availability of these compounds for extensive biological evaluation and potential commercial development.

Developing sustainable and scalable production strategies for this compound is a critical area for future research. Optimizing fungal fermentation conditions, including media composition, temperature, and aeration, can lead to increased yields. oup.com Exploring different fermentation techniques, such as submerged or solid-state fermentation, may also offer advantages. d-nb.infodokumen.pubcapes.gov.br The use of co-culture systems, where the producing fungus is grown alongside other microorganisms, has shown promise in enhancing cyathin production, as observed with bacteria-induced fermentation of cyathin A3. oup.comnih.gov Metabolic engineering of the producing fungi or heterologous hosts to enhance the flux through the cyathane biosynthetic pathway is another powerful approach for improving yields. researchgate.netnih.gov Furthermore, exploring alternative sources or semi-synthetic routes starting from more readily available precursors could contribute to more sustainable production.

Computational and Cheminformatics Approaches in this compound Research

Computational and cheminformatics approaches can play a significant role in accelerating research on this compound and other cyathane diterpenoids. These methods can complement experimental studies and provide valuable insights at various stages of research.

Future research should leverage computational tools for:

Structure Prediction and Characterization: In silico methods like density functional theory (DFT) calculations and molecular dynamics simulations can help predict the 3D structures and conformational preferences of this compound and its analogues, aiding in structural elucidation and understanding their behavior in biological systems.

Target Identification and Mechanism Studies: Molecular docking and virtual screening can be used to predict potential protein targets and binding sites for this compound, guiding experimental validation of molecular mechanisms of action. researchgate.net

Structure-Activity Relationship (SAR) Modeling: Quantitative structure-activity relationship (QSAR) models can be developed based on available biological activity data and structural descriptors to predict the activity of new or untested cyathane analogues and guide the design of more potent compounds.

Biosynthetic Pathway Analysis: Computational tools can assist in analyzing genomic data to identify putative biosynthetic gene clusters and predict the enzymatic steps involved in cyathane biosynthesis.

Synthesis Planning: Retrosynthesis software and reaction prediction tools can aid in designing efficient synthetic routes to this compound and its analogues.

Q & A

Q. How can this compound research be contextualized within broader diterpene biosynthesis theories?

- Methodological Answer : Map this compound’s biosynthetic gene cluster (BGC) via genome mining and compare with homologous pathways (e.g., gibberellins). Use heterologous expression (e.g., in Aspergillus) to confirm enzyme functions. Integrate phylogenetic analyses to trace evolutionary divergence of cyathane-type diterpenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.